molecular formula C16H15N7O4S3 B2645525 N-[5-[2-[(5-乙基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺 CAS No. 389072-83-7

N-[5-[2-[(5-乙基-1,3,4-噻二唑-2-基)氨基]-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]-2-甲基-3-硝基苯甲酰胺

货号 B2645525
CAS 编号: 389072-83-7
分子量: 465.52
InChI 键: FWSGNBFNBFAKIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme .


Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process was reported to be 71% .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 . The 1H NMR spectrum (in DMSO-d6, 500 MHz) showed signals at 8.69, 7.36, 7.31, 7.24, 4.28, 3.33 ppm . The 13C NMR spectrum (in DMSO-d6, 125 MHz) showed signals at 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, 38.1 ppm .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitory activity . It was found to interact well with the active site of the urease enzyme . The IC50 values of the compound were found to be between 2.85 and 5.83 µM, which is significantly lower than the IC50 values of the standard inhibitors thiourea and hydroxyurea .


Physical And Chemical Properties Analysis

The compound has a melting point of 188–190°C . The mass spectra showed a peak at m/z 359.26 .

科学研究应用

抗菌和抗惊厥应用

一项关于含有 2-氨基-1,3-噻唑片段的新型磺酰胺的研究展示了它们的合成和抗菌活性评估,强调了它们在对抗细菌感染中的潜力 (Z. Rafiee Pour 等,2019)。另一项研究重点关注从 1,3,4-噻二唑衍生的有前途的抗惊厥药的质量控制方法的开发,展示了显着的抗惊厥活性,表明它们在解决癫痫发作障碍中的适用性 (I. Sych 等,2018).

抗肿瘤和抗菌活性

缺氧选择性抗肿瘤剂的研究发现,某些化合物在缺氧条件下表现出选择性细胞毒性,为癌症治疗策略提供了见解 (B. Palmer 等,1996)。类似地,对亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱配体的研究揭示了中等的抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的潜力 (H. M. Vinusha 等,2015).

未来方向

The compound has shown promising results in inhibiting the urease enzyme . Therefore, it might be a promising candidate for further evaluation . Future research could focus on understanding its exact mechanism of action and exploring its potential applications in the treatment of infections caused by urease-producing bacteria .

属性

IUPAC Name

N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4S3/c1-3-12-19-20-14(29-12)17-11(24)7-28-16-22-21-15(30-16)18-13(25)9-5-4-6-10(8(9)2)23(26)27/h4-6H,3,7H2,1-2H3,(H,17,20,24)(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSGNBFNBFAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。